molecular formula C21H19NO5S B2734951 Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900018-85-1

Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate

Cat. No. B2734951
M. Wt: 397.45
InChI Key: NKOSHEMBVQLKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C21H19NO5S1. It has a molecular weight of 397.451. This compound is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

The synthesis of this compound is not well documented in the available literature. However, it’s worth noting that phenoxy acetic acid derivatives, which this compound is a part of, are often synthesized using various chemical techniques2. For instance, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported3. More specific synthesis methods for this compound may require further research or consultation with a chemist.



Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a phenoxy group, which is further connected to an acetyl amino group. The entire structure is then methylated1. Unfortunately, detailed structural analysis such as bond lengths, angles, and conformational properties are not readily available in the current literature.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” are not well documented in the available literature. However, compounds with similar structures have been known to undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported3. More specific reaction mechanisms for this compound may require further research or consultation with a chemist.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” are not well documented in the available literature. However, it’s known that this compound is a solid powder1. More specific properties such as melting point, boiling point, solubility, and stability may require further research or consultation with a chemist.


Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate highlights innovative synthetic routes and chemical transformations. For instance, the study by Yavari et al. (2006) outlines the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, showcasing a methodology that could potentially apply to the synthesis or modification of the compound . This approach illustrates the versatility in forming complex molecules through strategic chemical reactions, offering insights into synthesizing related thiophene and phenoxyl derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Catalytic Activity and Material Synthesis

The exploration of new materials and catalysts often involves compounds with specific functional groups that can interact in unique ways. Zhang Jie et al. (2011) investigated alkali-metal aryloxo compounds for their catalytic activity in l-lactide polymerization. Although the study does not directly reference Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate, the use of aryloxo groups in catalysis provides a relevant context for understanding how similar compounds might exhibit catalytic properties or contribute to material synthesis processes (Zhang Jie, Wang, Lu, Yao, Zhang, & Shen, 2011).

Biological Applications and Drug Design

Compounds with intricate molecular frameworks, such as Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate, often find applications in drug design and biological studies. For example, Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. This research highlights the potential for structurally complex compounds to interact with biological systems, possibly leading to new therapeutic agents or biological tools. The study's focus on structure-activity relationships and in vitro cytotoxicity studies suggests a framework for evaluating the biological activities of related compounds (Basu Baul, Basu, Vos, Linden, 2009).

Safety And Hazards

The safety data and hazards associated with this compound are not readily available in the current literature. As with all chemicals, it should be handled with appropriate safety measures. It’s important to note that this compound is not intended for human or veterinary use1.


Future Directions

The future directions for this compound are not well documented in the available literature. However, given its complex structure, it could be of interest in various research fields, including medicinal chemistry2. Further research is needed to fully understand its potential applications and benefits.


properties

IUPAC Name

methyl 3-[2-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-25-21(24)20-18(11-12-28-20)27-17-10-6-5-9-16(17)22-19(23)14-26-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSHEMBVQLKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.